![molecular formula C13H16BrN B15221882 (1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane](/img/structure/B15221882.png)
(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane: is a bicyclic compound that features a bromine atom and a benzyl group attached to a 2-azabicyclo[221]heptane scaffold
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable bicyclic precursor, such as 2-azabicyclo[2.2.1]heptane.
Benzylation: The benzyl group is introduced via a benzylation reaction, often using benzyl bromide and a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of rel-(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane may involve large-scale bromination and benzylation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms of the compound with altered bromine or benzyl groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Chiral Ligands: The compound can be used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Building Blocks: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibitors: Potential use as an enzyme inhibitor in biochemical studies.
Receptor Studies: Useful in studying receptor-ligand interactions due to its unique structure.
Medicine:
Drug Development: Exploration as a lead compound in drug discovery for various therapeutic targets.
Pharmacological Studies: Investigation of its pharmacokinetic and pharmacodynamic properties.
Industry:
Catalysis: Application in catalytic processes for chemical manufacturing.
Material Science: Potential use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of rel-(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes or receptors. The bromine and benzyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The bicyclic structure provides rigidity and specificity in its interactions, making it a valuable tool in studying molecular pathways.
Vergleich Mit ähnlichen Verbindungen
- rel-(1R,4R)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane
- rel-(1R,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
- 7-Oxabicyclo[2.2.1]heptane derivatives
Uniqueness:
- Bromine Atom: The presence of the bromine atom distinguishes it from other similar compounds, providing unique reactivity and binding properties.
- Benzyl Group: The benzyl group enhances its potential for interactions with biological targets, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C13H16BrN |
|---|---|
Molekulargewicht |
266.18 g/mol |
IUPAC-Name |
(1R,4R)-2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H16BrN/c14-13-11-6-7-12(13)15(9-11)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12-,13?/m1/s1 |
InChI-Schlüssel |
IOFSXPYIRVBNDN-ZNRZSNADSA-N |
Isomerische SMILES |
C1C[C@@H]2C([C@H]1CN2CC3=CC=CC=C3)Br |
Kanonische SMILES |
C1CC2C(C1CN2CC3=CC=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



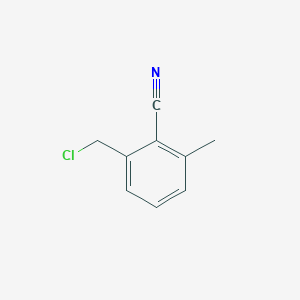
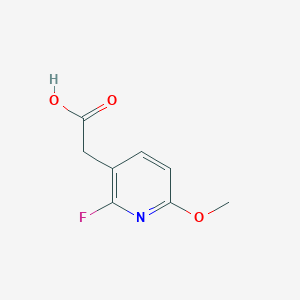
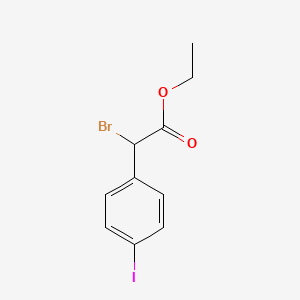
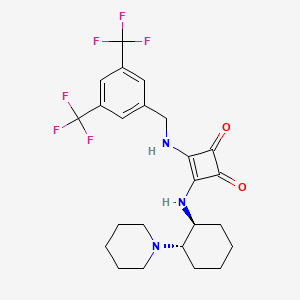
![(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid](/img/structure/B15221836.png)
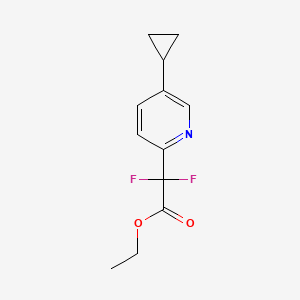
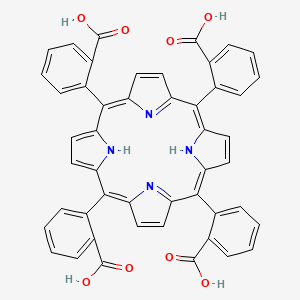
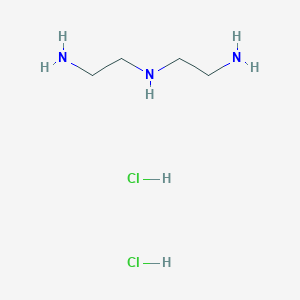
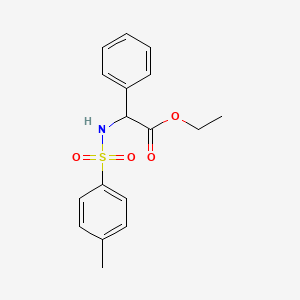
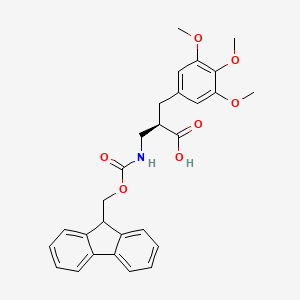
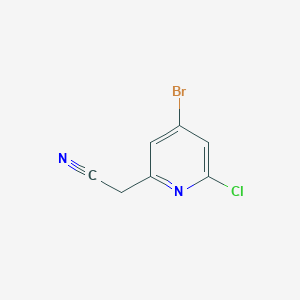
![(6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)boronic acid](/img/structure/B15221879.png)

